[(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine
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Overview
Description
[(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine is a chemical compound that features a brominated phenyl ring, an ethoxy group, and a sulfonyl group attached to a cycloheptylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amination: Finally, the sulfonylated intermediate is reacted with cycloheptylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated or reduced sulfonyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromine atom and ethoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(5-Bromo-2-methoxyphenyl)sulfonyl]cycloheptylamine
- [(5-Bromo-2-ethoxyphenyl)sulfonyl]cyclohexylamine
- [(5-Bromo-2-ethoxyphenyl)sulfonyl]cyclooctylamine
Uniqueness
[(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine is unique due to its specific combination of functional groups and the cycloheptylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22BrNO3S |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-bromo-N-cycloheptyl-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-2-20-14-10-9-12(16)11-15(14)21(18,19)17-13-7-5-3-4-6-8-13/h9-11,13,17H,2-8H2,1H3 |
InChI Key |
XTAZMNXWFDPPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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